molecular formula C16H20ClN3O3S2 B2653363 5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706212-04-5

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2653363
CAS No.: 1706212-04-5
M. Wt: 401.92
InChI Key: UPIFBNAWDCQKKU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazole ring.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Sulfonamide Formation: The final step involves the reaction of the piperidine-thiazole intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the thiazole and piperidine moieties.

    2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide: Lacks the chlorine atom.

    5-chloro-2-methoxy-N-(piperidin-3-yl)methyl)benzenesulfonamide: Lacks the thiazole ring.

Uniqueness

The presence of both the thiazole and piperidine rings, along with the sulfonamide and methoxy groups, makes 5-chloro-2-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide unique. These functional groups contribute to its potential biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S2/c1-23-14-5-4-13(17)9-15(14)25(21,22)19-10-12-3-2-7-20(11-12)16-18-6-8-24-16/h4-6,8-9,12,19H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIFBNAWDCQKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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